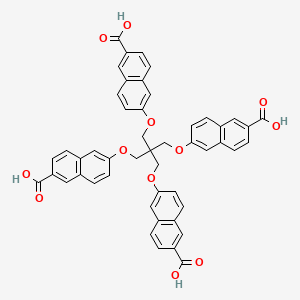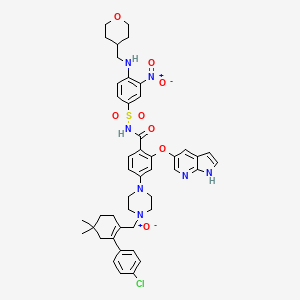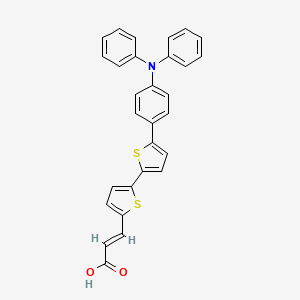
Photosensitizer-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photosensitizer-2 is a light-sensitive compound that plays a crucial role in photodynamic therapy and other photochemical processes. Photosensitizers absorb light and transfer the energy to nearby molecules, often generating reactive oxygen species that can induce various chemical reactions. These compounds are widely used in medical treatments, particularly for cancer, as well as in industrial applications such as photopolymerization and photocatalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Photosensitizer-2 can be synthesized through various chemical routes. One common method involves the modification of cyanophenylenevinylene derivatives. For instance, a triphenylamine-modified cyanophenylenevinylene derivative can be synthesized to produce a water-soluble photosensitizer with high efficiency for generating singlet oxygen in water . The reaction typically involves the use of blue light irradiation and can be carried out in aqueous conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Photosensitizer-2 undergoes various types of chemical reactions, including:
Oxidation: Photosensitizers can generate reactive oxygen species that oxidize substrates.
Reduction: In the presence of a sacrificial electron donor, photosensitizers can facilitate reduction reactions.
Substitution: Photosensitizers can participate in substitution reactions, particularly in the presence of specific catalysts.
Common Reagents and Conditions
Common reagents used with this compound include oxygen, hydrogen donors, and various catalysts. The reactions often require light irradiation, typically in the visible or ultraviolet range, to activate the photosensitizer.
Major Products
The major products formed from reactions involving this compound include oxidized organic molecules, reduced compounds, and substituted derivatives. For example, the oxidation of hydroazaobenzenes, olefins, and hydrosilanes can produce azoaromatics, carbonyls, and silanols .
Wissenschaftliche Forschungsanwendungen
Photosensitizer-2 has a wide range of scientific research applications:
Chemistry: Used in photocatalysis and photopolymerization processes.
Biology: Employed in bioimaging and as a tool for studying cellular processes.
Industry: Utilized in the production of polymers and other materials through photochemical reactions.
Wirkmechanismus
The mechanism of action of Photosensitizer-2 involves the absorption of light, which excites the molecule to a higher energy state. This excited state can transfer energy to nearby molecules, such as oxygen, converting it into reactive oxygen species. These reactive species can then induce various chemical reactions, leading to the desired therapeutic or industrial outcomes .
Vergleich Mit ähnlichen Verbindungen
Photosensitizer-2 is compared with other photosensitizers such as porphyrins, phthalocyanines, and chlorins. While all these compounds can generate reactive oxygen species upon light activation, this compound is unique in its high water solubility and efficiency in producing singlet oxygen . This makes it particularly suitable for applications in aqueous environments and for specific medical treatments.
List of Similar Compounds
- Porphyrins
- Phthalocyanines
- Chlorins
This compound stands out due to its unique properties, making it a valuable compound in both scientific research and industrial applications.
Eigenschaften
Molekularformel |
C29H21NO2S2 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
(E)-3-[5-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]thiophen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C29H21NO2S2/c31-29(32)20-16-25-15-17-27(33-25)28-19-18-26(34-28)21-11-13-24(14-12-21)30(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-20H,(H,31,32)/b20-16+ |
InChI-Schlüssel |
ICLZNGAELWYHKL-CAPFRKAQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)
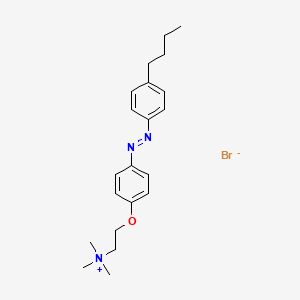
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)
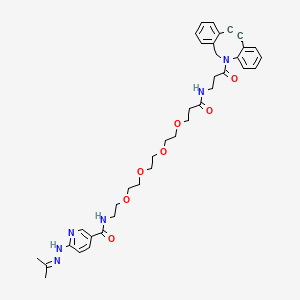


![2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B11930809.png)
